molecular formula C36H48O18 B15587919 Yadanzioside G

Yadanzioside G

Cat. No.: B15587919
M. Wt: 768.8 g/mol
InChI Key: YNYBTCKMNHXXGZ-FIHJRPEFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yadanzioside G is a useful research compound. Its molecular formula is C36H48O18 and its molecular weight is 768.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H48O18

Molecular Weight

768.8 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate

InChI

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+/t14-,16-,18+,19+,22+,23-,24+,25+,26+,27+,28+,29-,31+,34-,35+,36+/m0/s1

InChI Key

YNYBTCKMNHXXGZ-FIHJRPEFSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Yadanzioside G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and characterization of Yadanzioside G, a complex quassinoid glycoside isolated from the seeds of Brucea javanica. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed insights into its molecular composition and the analytical techniques employed for its elucidation.

Chemical Structure and Properties

This compound is a C-20 quassinoid glycoside characterized by a highly oxygenated pentacyclic lactone core structure, attached to a glucose moiety and an ester side chain. Its chemical identity has been established through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃₆H₄₈O₁₈[1][2][3]
Molecular Weight 768.76 g/mol [1][2][3]
CAS Number 95258-17-6[1][2]
IUPAC Name methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-11-ene-17-carboxylate[1][3]
Natural Source Brucea javanica (L.) Merr.[1][4]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a complete, publicly available, tabulated dataset for the ¹H and ¹³C NMR of this compound is not readily found in the abstracts of primary literature, the following represents a generalized summary based on the characterization of similar quassinoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complex, revealing the presence of a picrasane-type quassinoid skeleton, a glucose unit, and an acyl side chain.

Table 2: Predicted ¹H NMR Spectral Data of this compound *

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-1' (anomeric)~4.5-5.0d
Olefinic protons~5.5-7.0m
Carbinolic protons~3.5-5.5m
Methyl protons~0.8-2.2s, d

Table 3: Predicted ¹³C NMR Spectral Data of this compound *

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyls (C=O)~165-210
Olefinic carbons~120-160
Anomeric carbon (C-1')~100-105
Oxygenated carbons~60-90
Methyl carbons~10-30

*Note: The data presented in Tables 2 and 3 are generalized predictions for a compound of this class. The precise chemical shifts and coupling constants for this compound would be found in the full experimental data of the cited literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of this compound, confirming its molecular formula as C₃₆H₄₈O₁₈.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source, followed by chromatographic purification and spectroscopic analysis.

Isolation of this compound

The general procedure for isolating quassinoid glycosides like this compound from the seeds of Brucea javanica is as follows:

  • Extraction: The dried and powdered seeds of Brucea javanica are typically extracted with methanol (B129727) or ethanol (B145695) at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. The quassinoid glycosides are typically enriched in the n-butanol fraction.

  • Chromatography: The n-butanol fraction is subjected to a series of chromatographic techniques for further purification. This often includes:

    • Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or other stationary phases with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase (C18) column with a mobile phase such as methanol-water or acetonitrile-water is often employed to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are performed on the purified compound. The sample is typically dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N). Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as ESI-MS or FAB-MS to determine the accurate mass and molecular formula.

Workflow and Relationships

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

YadanziosideG_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_characterization Structural Characterization Start Dried Seeds of Brucea javanica Extract Methanol Extraction Start->Extract Partition Solvent Partitioning (Hexane, Chloroform, n-Butanol) Extract->Partition CC Column Chromatography (Silica Gel, Sephadex) Partition->CC n-Butanol Fraction HPLC Preparative HPLC (C18 Column) CC->HPLC Pure Pure this compound HPLC->Pure NMR NMR Spectroscopy (1H, 13C, 2D) Pure->NMR MS Mass Spectrometry (HR-ESI-MS) Pure->MS Structure Structure Elucidation NMR->Structure MS->Structure

Figure 1. Experimental workflow for the isolation and characterization of this compound.

References

Quassinoids from Brucea javanica: A Technical Guide to Yadanzioside G and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, has a long history in traditional medicine for treating ailments such as dysentery and malaria.[1] Modern scientific investigation has revealed that its potent therapeutic properties, particularly its anti-cancer effects, are largely attributable to a class of tetracyclic triterpenoids known as quassinoids.[1] These compounds are the focus of intense research for their diverse pharmacological activities, including anti-proliferative, anti-inflammatory, and anti-viral effects.

This technical guide provides an in-depth overview of key quassinoids isolated from Brucea javanica, with a special focus on Yadanzioside G. It consolidates quantitative data on their biological activities, details established experimental protocols for their study, and visualizes the molecular pathways they modulate. The information presented is intended to serve as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and oncology drug development.

Quantitative Bioactivity of Brucea javanica Quassinoids

The cytotoxic and anti-proliferative activities of quassinoids from Brucea javanica have been extensively evaluated against a wide array of human cancer cell lines. The data below is summarized from multiple studies to facilitate comparison.

Table 1: Cytotoxic Activity of this compound and Other Key Quassinoids
CompoundCancer TypeCell LineActivity (IC₅₀ / ED₅₀)Citation(s)
This compound Leukemia (Lymphocytic)P-3880.16 - 7.49 µmol/L (ED₅₀)[1]
Leukemia (Lymphocytic)P-3881.25 µg/mL (ED₅₀)[2]
Leukemia (Lymphocytic)L-12102.58 µg/mL (ED₅₀)[2]
Breast CancerMCF-7Notable Inhibitory Effects[1]
Brusatol LeukemiaHL-600.06 µmol/L[1]
Colorectal CancerSW4800.1 - 28.5 µmol/L[1]
Pancreatic CancerPANC-10.36 µmol/L[1]
Pancreatic CancerSW19900.10 µmol/L[1]
Breast CancerMCF-70.08 µmol/L[1]
Breast CancerMDA-MB-2310.081 - 0.238 µmol/L[1]
Hepatocellular CarcinomaHep3B0.69 µmol/L[1]
Hepatocellular CarcinomaHuh70.34 µmol/L[1]
Bruceine A Breast CancerMCF-70.182 µM[3]
Breast CancerMDA-MB-2310.228 µM[3]
Bruceine D Pancreatic CancerPanc-1, SW1990Cytotoxic Effects[1]
Ovarian CancerSKOV30.12 - 2.5 µmol/L[1]
Bruceoside C Leukemia (Lymphocytic)P-3880.16 - 7.49 µmol/L (ED₅₀)[1]
Oral CarcinomaKB<0.1 µg/mL (ED₅₀)[2]
Yadanziolide A Colorectal CancerSW4800.1 - 28.5 µmol/L[1]
Bruceantinol Breast CancerMDA-MB-2310.081 - 0.238 µmol/L[1]

Signaling Pathways Modulated by B. javanica Quassinoids

Several quassinoids exert their anti-tumor effects by modulating critical intracellular signaling pathways that govern cell proliferation, survival, and stress response.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Brusatol has been shown to inhibit this pathway, leading to decreased phosphorylation of key downstream effectors like Akt, mTOR, and S6 kinase.[4] This inhibition promotes apoptosis and induces autophagy in cancer cells, contributing significantly to its anti-tumor profile.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Brusatol Brusatol Brusatol->Akt Inhibits Phosphorylation Brusatol->mTORC1

Fig. 1: Inhibition of the PI3K/Akt/mTOR signaling cascade by Brusatol.
Downregulation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the cellular antioxidant response. While protective in normal cells, Nrf2 is often constitutively active in cancer cells, contributing to chemoresistance. Brusatol is a potent and specific inhibitor of the Nrf2 pathway. It reduces the protein level of Nrf2, thereby suppressing the expression of its downstream antioxidant genes. This action sensitizes cancer cells to chemotherapeutic agents and oxidative stress, making Brusatol a promising candidate for combination therapies.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (e.g., Chemotherapy) Keap1 Keap1 Stress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to Antioxidant Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant Upregulates Chemoresistance Chemoresistance Antioxidant->Chemoresistance Promotes Brusatol Brusatol Brusatol->Nrf2 Reduces protein level (Promotes degradation)

Fig. 2: Brusatol-mediated inhibition of the Nrf2 antioxidant response pathway.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, quantification, and bio-evaluation of quassinoids from Brucea javanica.

Workflow for Quassinoid Drug Discovery

The overall process from plant collection to bioactivity assessment follows a structured workflow. This involves extraction, fractionation guided by bioassays, purification of active compounds, structure elucidation, and in-depth mechanistic studies.

Workflow Plant Brucea javanica (Fruits/Seeds) Extract Crude Methanol (B129727) Extract Plant->Extract Extraction Partition Solvent-Solvent Partitioning (e.g., Chloroform) Extract->Partition Fraction Bioactive Fraction (e.g., Chloroform-soluble) Partition->Fraction CC Column Chromatography (Silica Gel) Fraction->CC Bioassay Bioactivity Screening (e.g., MTT Assay) Fraction->Bioassay Activity-Guided Subfractions Sub-fractions CC->Subfractions Purify Purification (Prep-HPLC / Prep-TLC) Subfractions->Purify Subfractions->Bioassay Compound Pure Quassinoid (e.g., this compound) Purify->Compound Structure Structure Elucidation (NMR, MS) Compound->Structure Mechanism Mechanistic Studies (e.g., Western Blot) Compound->Mechanism Bioassay->Purify

Fig. 3: General experimental workflow for isolating and testing quassinoids.
Protocol 1: Extraction and Isolation of Quassinoids

This protocol describes a general method for the activity-guided fractionation and isolation of quassinoids.

  • Plant Material Preparation : Air-dry the fruits or seeds of Brucea javanica and grind them into a coarse powder.

  • Extraction : Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 3 x 5 L) at room temperature for 72 hours per extraction. Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning : Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.

  • Bioactivity-Guided Fractionation : Test each partition for cytotoxicity (e.g., using the MTT assay). The chloroform-soluble partition is often found to be highly active.

  • Initial Chromatographic Separation : Subject the bioactive chloroform fraction to column chromatography over silica (B1680970) gel. Elute the column with a gradient solvent system, such as chloroform-acetone or hexane-ethyl acetate, to yield multiple sub-fractions.

  • Further Purification : Monitor the sub-fractions by Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Final Purification : Purify the individual compounds from the active sub-fractions using techniques like preparative TLC with specific solvent systems (e.g., CH₂Cl₂–hexanes–acetone) or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Structure Elucidation : Determine the chemical structures of the isolated pure compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR, and High-Resolution Mass Spectrometry (HR-ESI-MS).

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding : Plate cancer cells in a 96-well microplate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL. Incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway.

  • Cell Culture and Treatment : Grow cells (e.g., human cancer cells) to 70-80% confluency. Treat the cells with the test quassinoid (e.g., Brusatol at various concentrations) for a specified time.

  • Protein Extraction : Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Visualization : After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Densitometry Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.[4]

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Yadanzioside G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Yadanzioside G, a bioactive quassinoid found in Brucea javanica. The protocol is designed for researchers and professionals in drug development and natural product analysis. The method utilizes a reverse-phase C18 column with a gradient elution of methanol (B129727) and water, and UV detection. This application note provides a comprehensive protocol, system suitability parameters, and a workflow diagram to facilitate the implementation of this method for the analysis of this compound in various sample matrices.

Introduction

This compound is a quassinoid diterpenoid extracted from the seeds of Brucea javanica, a plant used in traditional medicine. It has demonstrated potential antileukemic activity, making it a compound of interest for pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for quality control of herbal materials, pharmacokinetic studies, and the development of therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of such phytochemicals. This document presents a detailed protocol for an HPLC method suitable for the analysis of this compound.

Chemical Structure

This compound

  • Molecular Formula: C₃₆H₄₈O₁₈

  • Molecular Weight: 768.76 g/mol

  • CAS Number: 95258-17-6

Experimental Protocol

This proposed method is based on established HPLC techniques for the analysis of analogous compounds from Brucea javanica.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Solvents: HPLC grade methanol and water.

  • Reference Standard: Purified this compound (purity ≥ 98%).

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

Sample Preparation (from Brucea javanica seeds)
  • Grinding: Grind the dried seeds of Brucea javanica into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method. These parameters would need to be experimentally verified during method validation.

ParameterExpected Specification
Linearity (r²) ≥ 0.999
Range 5 - 100 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Methanol)
07030
203070
253070
307030
357030

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While the direct signaling pathway of this compound is a subject of ongoing research, many quassinoids from Brucea javanica have been shown to induce apoptosis in cancer cells. The following diagram illustrates a generalized apoptotic pathway that could be investigated in relation to this compound's mechanism of action.

Application Note: In Vitro Cytotoxicity of Yadanzioside G

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yadanzioside G is a brusatol-type quassinoid isolated from Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer. Preliminary studies on related compounds suggest that this compound may possess significant cytotoxic and anti-proliferative properties against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, determining its half-maximal inhibitory concentration (IC50), and investigating its potential to induce apoptosis.

Target Audience

This protocol is intended for researchers, scientists, and professionals in the field of drug development and oncology who are investigating the anticancer potential of novel compounds.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from in vitro cytotoxicity assays. Researchers should populate this table with their experimental results for this compound.

Cell LineCell TypeSeeding Density (cells/well)This compound Incubation Time (h)IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HepG2 Hepatocellular Carcinoma1 x 10⁴24, 48, 72[Insert Data][Insert Data]
MCF-7 Breast Adenocarcinoma8 x 10³24, 48, 72[Insert Data][Insert Data]
A549 Lung Carcinoma1 x 10⁴24, 48, 72[Insert Data][Insert Data]
HCT116 Colorectal Carcinoma1 x 10⁴24, 48, 72[Insert Data][Insert Data]
PC-3 Prostate Cancer1.2 x 10⁴24, 48, 72[Insert Data][Insert Data]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and PC-3 (prostate cancer) can be used.

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells: untreated cells (vehicle control) and medium only (blank).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability versus drug concentration.

Apoptosis Assessment by Annexin V-FITC/PI Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with this compound at concentrations

Application Notes and Protocols for Yadanzioside G in Anti-Malarial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside G is a naturally occurring quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family. It has been isolated from Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including malaria. Quassinoids, in general, have garnered significant interest in anti-malarial research due to their potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document provides a comprehensive overview of the available data on the anti-malarial potential of quassinoids from Brucea javanica, with a focus on providing detailed experimental protocols and summarizing key quantitative data to guide further research and drug development efforts. While specific anti-malarial data for this compound is not yet available in the public domain, the information presented here for closely related compounds from the same source offers a strong foundation for investigating its potential.

Quantitative Data on Anti-Malarial Activity of Brucea javanica Extracts and Related Quassinoids

The following table summarizes the in vitro anti-malarial activity and cytotoxicity of various extracts from Brucea javanica and some of its isolated quassinoids against Plasmodium falciparum. This data is crucial for assessing the therapeutic potential and selectivity of these compounds.

Compound/Extract Plasmodium falciparum Strain(s) IC50 (µg/mL) Cell Line for Cytotoxicity CC50/ED50 (µg/mL) Selectivity Index (SI)
Brucea javanica Fruit Extract (Water)Not Specified0.26 ± 1.15[1]Not SpecifiedNot SpecifiedNot Specified
Brucea javanica Root Extract (Ethyl Acetate)Not Specified0.41 ± 1.14[1]Not SpecifiedNot SpecifiedNot Specified
Brujavanol AK1>10KB1.30[2]<0.13
Brujavanol BK1>10KB2.36[2]<0.24
Compound 3 (from B. javanica roots)K10.58[2]KB>10>17.24
BruceantinNot SpecifiedNot SpecifiedKB0.008[3]Not Applicable
BruceolideNot SpecifiedNot SpecifiedKB>5[3]Not Applicable

Note: The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50 or ED50) to the anti-malarial activity (IC50). A higher SI value indicates greater selectivity for the parasite over host cells. The data presented for Brujavanol A, Brujavanol B, and Compound 3 were from the same study, allowing for a direct comparison of their selectivity[2].

Experimental Protocols

In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

a. Materials and Reagents:

  • Plasmodium falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or Albumax II)

  • This compound or other test compounds

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • 96-well microplates

  • Incubator (37°C, 5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

b. Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium. Synchronize the parasite culture to the ring stage.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the complete culture medium to obtain the desired test concentrations.

  • Assay Setup: In a 96-well microplate, add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted test compound to the respective wells. Include positive controls (e.g., chloroquine) and negative controls (vehicle-treated parasites).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on a mammalian cell line, which is crucial for determining its selectivity.

a. Materials and Reagents:

  • Mammalian cell line (e.g., HEK293, HepG2, or KB cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

b. Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Experimental Workflow for Anti-Malarial Drug Screening

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cytotoxicity Cytotoxicity Assessment parasite_culture P. falciparum Culture (Ring Stage Synchronization) assay_setup Co-incubation in 96-well Plate parasite_culture->assay_setup drug_prep This compound Serial Dilutions drug_prep->assay_setup incubation_72h 72h Incubation assay_setup->incubation_72h sybr_green SYBR Green I Assay (Fluorescence Measurement) incubation_72h->sybr_green ic50_calc IC50 Determination sybr_green->ic50_calc si_calc Selectivity Index (SI) Calculation ic50_calc->si_calc Calculate cell_culture Mammalian Cell Culture (e.g., HEK293) drug_treatment This compound Treatment cell_culture->drug_treatment incubation_48h 48h Incubation drug_treatment->incubation_48h mtt_assay MTT Assay (Absorbance Measurement) incubation_48h->mtt_assay cc50_calc CC50 Determination mtt_assay->cc50_calc cc50_calc->si_calc Calculate

Caption: Workflow for evaluating the anti-malarial potential of this compound.

Proposed Mechanism of Action of Quassinoids

mechanism_of_action cluster_parasite Plasmodium falciparum ribosome Parasite Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Essential for parasite_death Parasite Death protein_synthesis->parasite_death protein_synthesis->parasite_death Inhibition leads to pf_dhfr Dihydrofolate Reductase (Pf-DHFR) folate_pathway Folate Synthesis pf_dhfr->folate_pathway Key enzyme in folate_pathway->parasite_death folate_pathway->parasite_death Inhibition leads to yadanzioside_g This compound (Quassinoid) yadanzioside_g->ribosome Inhibits yadanzioside_g->pf_dhfr Potentially Inhibits (In Silico)

Caption: Proposed anti-malarial mechanism of action for quassinoids like this compound.

Discussion and Future Directions

The available evidence strongly suggests that quassinoids isolated from Brucea javanica are a promising source of new anti-malarial lead compounds. The primary mechanism of action appears to be the potent inhibition of protein synthesis within the parasite, a different mode of action from many currently used anti-malarials, which could be advantageous in overcoming existing drug resistance. An in silico study also points towards the potential inhibition of dihydrofolate reductase by quassinoids[4].

While specific anti-malarial data for this compound is currently lacking, its structural similarity to other active quassinoids from the same plant warrants its investigation. Future research should prioritize:

  • In Vitro Screening of this compound: Determining the IC50 of pure this compound against both chloroquine-sensitive and resistant strains of P. falciparum.

  • Cytotoxicity Profiling: Assessing the cytotoxicity of this compound against a panel of mammalian cell lines to establish its selectivity index.

  • Mechanism of Action Studies: Confirming the inhibitory effect of this compound on parasite protein synthesis and investigating other potential targets.

  • In Vivo Efficacy: Evaluating the anti-malarial efficacy of this compound in a murine malaria model.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

The protocols and data presented in this document provide a solid framework for initiating and advancing the research on this compound as a potential novel anti-malarial agent.

References

Troubleshooting & Optimization

Yadanzioside G solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside G. The information addresses common solubility and stability challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO)[1]. For other structurally similar quassinoids, ethanol (B145695) has also been used[2]. It is advisable to start with these solvents when preparing stock solutions. Due to the poor water solubility of many quassinoids, dissolving this compound directly in aqueous buffers is not recommended[3].

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue for compounds with low water solubility. To mitigate this, consider the following strategies:

  • Use of a co-solvent: Incorporate a small percentage of an organic solvent miscible with water, such as ethanol or PEG300, in your final aqueous solution.

  • Employing surfactants: Adding a surfactant like Tween-80 can help to maintain the solubility of the compound in an aqueous environment.

  • Formation of inclusion complexes: The use of cyclodextrins, such as SBE-β-CD, can enhance the aqueous solubility of poorly soluble compounds.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • pH adjustment: The stability of some quassinoids is pH-dependent[4]. Ensure the pH of your final solution is within a stable range for this compound, which may require preliminary stability testing.

Q3: What are the recommended storage conditions for this compound?

A3: As a solid, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from light and moisture[5]. For stock solutions, it is recommended to store them at -20°C or -80°C[2]. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: How stable is this compound in solution?

A4: Specific stability data for this compound is limited. However, quassinoids, in general, can be susceptible to degradation under certain conditions. For instance, some are unstable at acidic pH[4]. It is crucial to perform stability studies under your specific experimental conditions (pH, temperature, light exposure) to determine the viability of your this compound solutions over time.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
  • Possible Cause: Degradation of this compound in the culture medium.

    • Troubleshooting Steps:

      • Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment.

      • Minimize the exposure of the compound to harsh conditions (e.g., high temperatures, extreme pH, direct light) during preparation and application.

      • Conduct a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C.

  • Possible Cause: Precipitation of this compound in the culture medium.

    • Troubleshooting Steps:

      • Visually inspect the culture wells for any signs of precipitation after adding the compound.

      • Consider using a lower final concentration of this compound.

      • Refer to the strategies in FAQ Q2 to improve solubility in your aqueous-based medium.

Issue 2: Difficulty in obtaining a clear stock solution.
  • Possible Cause: Insufficient solvent or inadequate dissolution technique.

    • Troubleshooting Steps:

      • Ensure you are using a sufficient volume of a recommended solvent like DMSO.

      • Gently warm the solution and use a vortex mixer or sonicator to aid dissolution. Be cautious with heating, as it may accelerate degradation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides a general overview of solubility for related quassinoids and recommended storage conditions.

ParameterDetailsSource
Solubility Soluble in DMSO.[1]
Some quassinoids are soluble in ethanol.[2]
Stock Solution Storage -20°C for short-term storage (up to 1 month).[2]
-80°C for long-term storage (up to 6 months).[2]
Solid Storage Store in a dry, cool, well-ventilated place, away from light and moisture.[5]

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Facilitate dissolution by vortexing and, if necessary, gentle warming or sonication.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: A Method for Assessing the Aqueous Solubility of this compound

This protocol is adapted from the shake-flask method, a reliable technique for determining equilibrium solubility.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In separate vials, add an excess amount of this compound to a series of aqueous buffers with varying pH values (e.g., pH 5.0, 7.4, 9.0).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After agitation, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 3: A General Protocol for Evaluating the Stability of this compound in an Aqueous Solution
  • Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

  • Divide the solution into multiple aliquots and store them under different conditions (e.g., 4°C, 25°C, 37°C, and protected from light vs. exposed to light).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

  • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.

  • The stability is determined by the percentage of the initial concentration remaining at each time point. A common threshold for stability is ≥90% of the initial concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute stock in aqueous buffer store->dilute check_precip Check for precipitation dilute->check_precip use_assay Use in assay check_precip->use_assay No troubleshoot Troubleshoot solubility (e.g., co-solvents, sonication) check_precip->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for preparing and using this compound solutions.

stability_testing_workflow This compound Stability Testing Workflow cluster_conditions Incubation Conditions prep_solution Prepare this compound in test buffer temp Temperature (4°C, 25°C, 37°C) prep_solution->temp light Light (Protected vs. Exposed) prep_solution->light sample Sample at time points (0, 2, 4, 8, 24h...) temp->sample light->sample analyze Analyze by HPLC sample->analyze determine_stability Determine % remaining (≥90% = stable) analyze->determine_stability

Caption: Workflow for assessing the stability of this compound.

potential_signaling_pathway Potential Signaling Pathway Affected by this compound* Yadanzioside_G This compound PI3K PI3K Yadanzioside_G->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation label_info *This is a hypothetical pathway based on the activity of related compounds.

Caption: A potential signaling pathway for this compound's activity.

References

Technical Support Center: Yadanzioside G Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Yadanzioside G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this complex quassinoid glycoside.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low yield in the construction of the quassinoid core Incomplete reaction, side product formation, or degradation of starting materials. The complex polycyclic structure of quassinoids presents significant synthetic challenges.[1][2][3][4]- Ensure all reagents are pure and dry. Moisture can quench sensitive organometallic reagents often used in these multi-step syntheses. - Optimize reaction temperature and time. Stepwise addition of reagents at low temperatures can minimize side reactions. - Consider alternative synthetic routes or catalysts that have been successful in the synthesis of similar quassinoid cores.[1][2][3]
Poor stereoselectivity during glycosylation Steric hindrance around the acceptor hydroxyl group on the quassinoid aglycone. The choice of glycosyl donor, promoter, and reaction conditions significantly impacts stereochemical outcome.[5][6][7][8]- Employ a suitable glycosyl donor with a participating neighboring group (e.g., a 2-O-acyl group) to favor the formation of the desired β-glycosidic bond through anchimeric assistance.[9] - Screen different activating systems (e.g., NIS/TfOH, TMSOTf) and solvents to find the optimal conditions for stereoselectivity. - Consider using a pre-activation protocol where the glycosyl donor is activated before the addition of the sterically hindered aglycone acceptor.[9]
Failure of late-stage glycosylation The complex and sterically hindered nature of the fully functionalized quassinoid aglycone can make the final glycosylation step challenging.[10][11]- Increase the reactivity of the glycosyl donor by using more reactive leaving groups. - Optimize the stoichiometry of the reactants, potentially using a larger excess of the glycosyl donor. - Explore alternative coupling strategies, such as those developed for hindered alcohols.[12]
Difficulty in purification of this compound The presence of multiple polar functional groups can lead to challenging purification by standard column chromatography.- Utilize reversed-phase chromatography (e.g., C18 silica) which is often more effective for purifying polar glycosides. - High-performance liquid chromatography (HPLC) may be necessary for obtaining highly pure material.
Protecting group incompatibility or difficult removal The multi-step synthesis requires a careful selection of orthogonal protecting groups that can be selectively removed without affecting other sensitive functionalities.[13][14][15]- Plan the protecting group strategy meticulously from the beginning of the synthesis.[13][14] - Use protecting groups that are stable to the conditions of subsequent reactions but can be cleaved under mild and specific conditions. - Perform small-scale test reactions to confirm the stability of protecting groups before proceeding with valuable intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound?

A1: The most critical steps are the efficient construction of the complex and highly oxygenated quassinoid core, the stereoselective installation of the glycosidic linkage, and the management of protecting groups throughout the synthesis. The synthesis of the quassinoid core is a multi-step process that establishes the intricate polycyclic framework.[1][3][4] The late-stage glycosylation is particularly challenging due to the steric hindrance of the aglycone.[10][11]

Q2: How can I improve the yield of the glycosylation reaction?

A2: To improve the glycosylation yield, consider the following:

  • Optimize the glycosyl donor: Use a highly reactive donor.

  • Screen reaction conditions: Test various solvents, temperatures, and activators. The reactivity of the acceptor alcohol can be highly dependent on the surrounding protecting groups and the overall molecular conformation.[6]

  • Increase equivalents of donor: Using an excess of the glycosyl donor can help drive the reaction to completion, especially with a precious aglycone.

Q3: What analytical techniques are essential for characterizing this compound and its intermediates?

A3: A combination of spectroscopic techniques is crucial.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for structural elucidation and for confirming the stereochemistry of the glycosidic bond and chiral centers in the aglycone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Comparison with literature data: If available, comparing spectral data with that of the natural product is the definitive method for structural confirmation.

Q4: Are there any known biological activities of this compound that warrant its complex synthesis?

A4: this compound belongs to the quassinoid family of natural products. Many quassinoids, such as bruceantin (B1667948) and brusatol, have shown potent antitumor and antimalarial activities.[16][17][18][19] These biological activities are a major driving force for the development of synthetic routes to these complex molecules. The primary mechanism of action for some quassinoids is the inhibition of protein synthesis.[17][18][20]

Experimental Protocols

While a specific, published total synthesis of this compound is not available, the following protocols are based on established methods for the synthesis of the structurally related quassinoid, bruceantin, and general procedures for glycosylation of complex natural products.

Protocol 1: General Procedure for the Stereoselective Glycosylation of a Hindered Quassinoid Aglycone

  • Preparation of the Glycosyl Donor: A suitable protected glucosyl donor, such as a glucosyl trichloroacetimidate, is prepared from the corresponding hemiacetal. The use of a participating group at the C-2 position (e.g., an acetyl group) is recommended to promote the formation of the desired 1,2-trans-glycosidic linkage.

  • Glycosylation Reaction:

    • Dissolve the quassinoid aglycone acceptor (1 equivalent) and the glycosyl donor (1.5-3 equivalents) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and diethyl ether under an inert atmosphere (argon or nitrogen).

    • Cool the reaction mixture to the appropriate temperature (typically ranging from -78 °C to 0 °C).

    • Add the promoter (e.g., TMSOTf, 0.1-0.3 equivalents) dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired glycosylated quassinoid.

Protocol 2: Deprotection of the Glycosylated Quassinoid

  • Selective Deprotection: Depending on the protecting groups used, a multi-step deprotection sequence may be necessary. For example, silyl (B83357) ethers can be removed with fluoride (B91410) sources like TBAF, while benzyl (B1604629) ethers are typically cleaved by hydrogenolysis.

  • Final Deprotection: The final deprotection of acyl groups (e.g., acetates or benzoates) is often achieved under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation).

  • Purification: The final deprotected this compound is purified using reversed-phase HPLC to yield the pure natural product.

Visualizations

experimental_workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation cluster_final Final Steps A Quassinoid Core Construction B Functional Group Interconversion A->B C Protecting Group Manipulation B->C E Stereoselective Glycosylation C->E D Glycosyl Donor Preparation D->E F Purification of Glycoside E->F G Global Deprotection F->G H Final Purification (HPLC) G->H I This compound H->I

Caption: A generalized workflow for the total synthesis of this compound.

troubleshooting_logic start Low Glycosylation Yield cond1 Check Stereoselectivity start->cond1 cond2 Reaction Incomplete? cond1->cond2 Good sol1a Optimize Donor/Promoter cond1->sol1a Poor cond3 Side Products Observed? cond2->cond3 No sol2a Increase Reaction Time/Temperature cond2->sol2a Yes sol3a Re-evaluate Protecting Groups cond3->sol3a Yes sol3b Purify Starting Materials cond3->sol3b No sol1b Change Solvent/Temperature sol1a->sol1b sol2b Use More Reactive Donor sol2a->sol2b sol3a->sol3b

Caption: Troubleshooting logic for low-yield glycosylation reactions.

References

Validation & Comparative

Unraveling the Anti-Cancer Mechanisms: A Comparative Analysis of Yadanzioside G and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the apoptotic pathways induced by the natural compound Yadanzioside G and the conventional chemotherapeutic agent Doxorubicin, providing researchers with a comparative guide to their mechanisms of action supported by experimental data and detailed protocols.

In the ongoing quest for novel and effective cancer therapeutics, natural products continue to be a vital source of inspiration and discovery. This compound, a quassinoid glycoside isolated from the seeds of Brucea javanica, has emerged as a compound of interest due to its potential anti-cancer properties.[1][2] This guide provides a comprehensive cross-validation of the proposed mechanism of action for this compound, juxtaposed with the well-established anti-cancer drug, Doxorubicin. By presenting a side-by-side comparison of their effects on cancer cell viability and the molecular machinery of apoptosis, this document aims to equip researchers, scientists, and drug development professionals with the information needed to explore the therapeutic potential of this promising natural compound.

Comparative Analysis of Cytotoxicity

For comparison, Doxorubicin, a widely used chemotherapeutic agent, has well-documented IC50 values across a range of cancer cell lines.

CompoundCell LineCancer TypeIC50Reference
This compound MCF-7Breast CancerData not available[1]
SW480Colorectal CancerData not available[1]
P388LeukemiaData not available (active in vivo)[2]
Doxorubicin HeLaCervical Cancer1.00 µM (48h)[3]
A549Lung Cancer1.50 µM (48h)[3]
PC3Prostate Cancer8.00 µM (48h)[3]
LNCaPProstate Cancer0.25 µM (48h)[3]
MCF-7Breast Cancer~2.5 µM (24h)[4]

Mechanism of Action: A Tale of Two Apoptotic Inducers

Both this compound and Doxorubicin are understood to exert their anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they engage may differ, offering potential for synergistic therapeutic strategies or alternatives for overcoming drug resistance.

This compound: The Intrinsic Apoptotic Pathway

Based on the activities of related quassinoids isolated from Brucea javanica, this compound is proposed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

The proposed mechanism involves:

  • Upregulation of Pro-apoptotic Proteins: this compound is expected to increase the expression of pro-apoptotic proteins like Bax.

  • Downregulation of Anti-apoptotic Proteins: Concurrently, it is likely to decrease the levels of anti-apoptotic proteins such as Bcl-2.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: This results in the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.

YadanziosideG_Pathway cluster_cell Cancer Cell YadanziosideG This compound Bax Bax (Pro-apoptotic) YadanziosideG->Bax + Bcl2 Bcl-2 (Anti-apoptotic) YadanziosideG->Bcl2 - Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic apoptotic pathway of this compound.
Doxorubicin: A Multi-faceted Apoptosis Inducer

Doxorubicin's mechanism of action is more complex, involving both the intrinsic and extrinsic apoptotic pathways, as well as the generation of reactive oxygen species (ROS).

Key aspects of Doxorubicin's mechanism include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription, and inhibits topoisomerase II, leading to DNA double-strand breaks.

  • ROS Generation: The metabolism of Doxorubicin produces reactive oxygen species, which can damage cellular components, including DNA and mitochondria, further promoting apoptosis.

  • p53 Activation: DNA damage can activate the p53 tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax.

  • Intrinsic and Extrinsic Pathway Activation: Doxorubicin-induced cellular stress can trigger both the mitochondrial (intrinsic) pathway, as described for this compound, and the death receptor (extrinsic) pathway, which involves the activation of caspase-8.

Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage ROS ROS Generation Doxorubicin->ROS Caspase8 Caspase-8 (Initiator) Doxorubicin->Caspase8 Activates (Extrinsic) p53 p53 Activation DNA_Damage->p53 Activates Mitochondrion Mitochondrion ROS->Mitochondrion Induces Stress p53->Mitochondrion Promotes MOMP Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates (Intrinsic) Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Multi-faceted apoptotic pathways of Doxorubicin.

Experimental Protocols

To facilitate further research and cross-validation, detailed protocols for the key experiments discussed in this guide are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and Doxorubicin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Doxorubicin in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Incubate the plate for at least 4 hours at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drug Add serial dilutions of this compound / Doxorubicin seed_cells->add_drug incubate_drug Incubate for 24-72 hours add_drug->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion

This compound, a natural compound from Brucea javanica, shows promise as an anti-cancer agent, likely acting through the induction of the intrinsic apoptotic pathway. While further studies are needed to quantify its cytotoxic potency and fully elucidate its molecular targets, this comparative guide provides a framework for its investigation alongside the well-characterized chemotherapeutic drug, Doxorubicin. The provided experimental protocols offer a starting point for researchers to cross-validate and expand upon the current understanding of this compound's mechanism of action, potentially paving the way for its development as a novel cancer therapy.

References

A Comparative Guide to Investigational and Standard Antileukemic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Introduction

The landscape of leukemia treatment is continually evolving, with ongoing research into novel therapeutic agents to supplement or replace existing standard-of-care regimens. While a literature search for the antileukemic activity of Yadanzioside G did not yield specific data, this guide provides a comparative framework for evaluating potential antileukemic compounds. Here, we compare the in vitro performance of several well-researched natural compounds with established antileukemic properties against standard chemotherapy and targeted therapy agents. This guide is designed to offer a benchmark for the independent verification of new molecular entities.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for selected natural compounds and standard antileukemic drugs across various leukemia cell lines. It is important to note that IC50 values can vary based on the cell line, exposure time, and specific assay conditions.

Natural Compounds with Antileukemic Activity
CompoundCell LineIC50 (µM)Treatment Duration (hours)
Quercetin HL-60~7.796
U937, Jurkat, HL-6020-60 (induces apoptosis)9[1]
K-56240-80 (induces apoptosis)12, 24, 48[2][3][4]
Parthenolide U9375.820-24[5]
Jurkat16.1Not Specified[6]
TEX (AML model)2.7 - 6.848[7]
Ginsenoside Rh2 HL-602548[8]
K56260Not Specified[9]
U93780Not Specified[9]
Jurkat30-6024[10]
Curcumin (B1669340) U9378.63 ± 2.3424[11]
Molt46.59 µg/mLNot Specified[12]
U9379.25 µg/mLNot Specified[12]
NB415.77 ± 2.1724[11]
REH, RS4;1110-2024[13]
K56227.67 ± 2.7224[11]
HL-6019.512[13]
Standard Antileukemic Drugs
DrugCell LineIC50 (nM)Treatment Duration (hours)
Cytarabine CCRF-CEM~90Not Specified[14]
Jurkat~159.7Not Specified[14]
HL-60~2500 (2.5 µM)24[9]
Primary AML Blasts2300 (2.3 µM)48[15]
Midostaurin (B1676583) MOLM-13~20024[16][17]
(FLT3 Inhibitor)MV4-1115.09 (sensitive)Not Specified[18]
Ba/F3-FLT3-ITD<10Not Specified
Ba/F3-FLT3-ITD+SYK-TEL198.2~72[11]

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding the mechanism of action is crucial. Most effective anticancer agents induce programmed cell death (apoptosis) and/or cause cell cycle arrest, preventing cancer cell proliferation.

Induction of Apoptosis

The following table presents data on the percentage of apoptotic cells following treatment with the selected compounds. Apoptosis is typically measured by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Compound/DrugCell LineConcentrationApoptosis PercentageTreatment Duration (hours)
Quercetin U937, HL-60, Jurkat20-60 µMDose-dependent increase9[1]
Parthenolide HL-60100 µM (+ 0.1 µg/ml aclarubicin)Synergistic increase20[2]
Ginsenoside Rh2 Jurkat35 µM23.23 ± 3.06% (early apoptosis)Not Specified[10]
Curcumin HL-6015 µM81.1%Not Specified[1]
U93710 µMDose-dependent increase24[11]
REH, RS4;1110-20 µMDose-dependent increase24[13]
Cytarabine HL-6060 nM (+ 1 µM Apatinib)28.49%24[19]
Midostaurin MV4-1120 nM (+ 50nM NVP-HDM201)Synergistic increaseNot Specified[12]
Effects on Cell Cycle Progression

These compounds can also halt the cell cycle at various phases, thereby inhibiting cell division. The data below, obtained through flow cytometry analysis of PI-stained cells, summarizes these effects.

Compound/DrugCell LineConcentrationEffect on Cell Cycle
Quercetin K-56240-80 µMPromotes cell cycle arrest[3][4]
Ginsenoside Rh2 HL-60Not SpecifiedG1 phase arrest[8]
Reh, Jurkat35 µMG1 phase arrest[20]
Curcumin U937Not SpecifiedG2/M arrest[11]
REH, RS4;11Not SpecifiedG2/M arrest[13]
Cytarabine HL-602.5 µMG0/G1 arrest[9]
Midostaurin FLT3-mutated Ba/F3Not SpecifiedG1 arrest[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and reproducibility. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating antileukemic compounds and a simplified model of the apoptotic signaling pathway often targeted by these agents.

G cluster_workflow Experimental Workflow for Antileukemic Compound Screening start Leukemia Cell Culture (e.g., HL-60, K562) treat Treat with Investigational Compound (e.g., this compound) & Controls start->treat mtt Cytotoxicity Assessment (MTT Assay) treat->mtt ic50 Determine IC50 Value mtt->ic50 flow Mechanism of Action Studies ic50->flow If potent apoptosis Apoptosis Assay (Annexin V/PI Staining) flow->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle western Signaling Pathway Analysis (Western Blot) flow->western data Data Analysis & Comparison apoptosis->data cell_cycle->data western->data G cluster_pathway Simplified Intrinsic Apoptosis Pathway compound Antileukemic Compound (e.g., Quercetin, Curcumin) bcl2 Modulation of Bcl-2 Family Proteins compound->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Head-to-Head Comparison of Ginsenoside Rg3 with Standard Chemotherapy Drugs in Liver and Leukemia Cancers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Ginsenoside Rg3 with standard-of-care chemotherapy agents for liver and leukemia cancers, focusing on in vitro cytotoxicity, in vivo tumor inhibition, and mechanisms of action.

In Vitro Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Ginsenoside Rg3 and standard chemotherapy drugs against various liver and leukemia cancer cell lines.

Liver Cancer
CompoundCell LineIC50Incubation TimeCitation
Ginsenoside Rg3 HepG2~100 µM48h[13]
Hep1-6Not explicitly stated, but showed dose-dependent inhibition up to 200 µg/mL24h[1][15]
Sorafenib HepG2~6 µmol/L48h[16]
Huh72-3 times lower than low-FGL1 expressing cellsNot Specified[17]
Hep3B2-3 times lower than low-FGL1 expressing cellsNot Specified[17]
Doxorubicin HepG2Not explicitly found in the provided resultsNot Specified
Leukemia
CompoundCell LineIC50Incubation TimeCitation
Ginsenoside Rg3 Jurkat~35 µM24h[9][12]
Vincristine (B1662923) CEM10⁻⁷ M (produces 50% reduction in cell growth)1-3h[18]
CCRF-CEM0.025 µg/mLNot Specified[19]
JurkatIC50 increased 3-6 logs in resistant cells48h[20]
Cytarabine Not explicitly found in the provided results

In Vivo Tumor Growth Inhibition

Animal models provide crucial insights into the anti-tumor efficacy of compounds in a living system.

Liver Cancer

A study on liver tumor-bearing C57Bl6 mice demonstrated that intra-tumoral injection of Ginsenoside Rg3 significantly inhibited tumor growth and prolonged the survival time of the mice.[1][15] The combination of Ginsenoside Rg3 with cyclophosphamide (B585) (CTX) showed an even more potent anti-tumor effect than either agent alone.[1][15] In another study, oral gavage of Ginsenoside Rg3 at doses of 2.5, 5, and 10 mg/kg for 21 days significantly decreased the tumor size of HepG2 and MHCC-97L xenografts in nude mice.[6][8][10]

Standard chemotherapy drugs like Sorafenib have been approved for advanced hepatocellular carcinoma due to their ability to inhibit tumor growth and angiogenesis.[21][22][23][24][25]

Leukemia

While specific in vivo data for Ginsenoside Rg3 in leukemia animal models was not detailed in the provided search results, its in vitro efficacy suggests potential for in vivo anti-leukemic activity.[12][14] Standard chemotherapy regimens for leukemia, which often include Vincristine and Cytarabine, are established for their effectiveness in inducing remission.[4][26][27][28][29][30][31][32][33]

Mechanisms of Action: A Signaling Pathway Perspective

The anti-cancer effects of these compounds are mediated through various signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Ginsenoside Rg3

Ginsenoside Rg3 exerts its anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of Bcl-2 family proteins, activation of caspases, and disruption of the mitochondrial membrane potential.[1][2][13][15]

  • Inhibition of Proliferation and Cell Cycle Arrest: Rg3 can inhibit the proliferation of cancer cells by modulating signaling pathways such as PI3K/Akt/mTOR and MAPK.[2][3][5][11]

  • Anti-Angiogenesis: It has been shown to inhibit tumor angiogenesis, a critical process for tumor growth and metastasis.[2]

  • Inhibition of Metastasis: Rg3 can suppress the migration and invasion of cancer cells.[6][8][10]

Ginsenoside_Rg3_Signaling cluster_proliferation Proliferation & Cell Cycle cluster_apoptosis Apoptosis Rg3 Ginsenoside Rg3 PI3K PI3K Rg3->PI3K MAPK MAPK Rg3->MAPK CellCycleArrest Cell Cycle Arrest Rg3->CellCycleArrest Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) Rg3->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Inhibition of Proliferation mTOR->Proliferation MAPK->Proliferation Mito Mitochondrial Dysfunction Bcl2->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Ginsenoside Rg3 Signaling Pathways

Standard Chemotherapy Drugs

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including those involved in the RAF/MEK/ERK pathway (cell proliferation) and VEGFR/PDGFR signaling (angiogenesis).[21][22][23][24][25]

Sorafenib_Signaling cluster_proliferation Proliferation cluster_angiogenesis Angiogenesis Sorafenib Sorafenib RAF RAF Kinases Sorafenib->RAF VEGFR VEGFR Sorafenib->VEGFR PDGFR PDGFR Sorafenib->PDGFR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Inhibition of Proliferation ERK->Proliferation Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis

Sorafenib Signaling Pathways

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis. It also generates reactive oxygen species.[34][35][][37][38]

  • Cytarabine: A pyrimidine (B1678525) analog that inhibits DNA polymerase after being converted to its active triphosphate form. It is incorporated into DNA, leading to chain termination and cell death, particularly in rapidly dividing cells.[4][27][28][39][30]

  • Vincristine: A vinca (B1221190) alkaloid that binds to tubulin, inhibiting the formation of microtubules and arresting cells in metaphase, which ultimately leads to apoptosis.[26][29][31][32][33]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[40][41]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Ginsenoside Rg3, Sorafenib) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for specified time B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow

In Vivo Tumor Xenograft Study
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into different treatment groups (e.g., vehicle control, Ginsenoside Rg3, standard chemotherapy drug). The treatment is administered through a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size or after a predetermined period. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treatment and control groups.

Conclusion

Ginsenoside Rg3 demonstrates significant anti-cancer activity against liver and leukemia cancer cells, operating through multiple signaling pathways to induce apoptosis and inhibit proliferation. While direct comparative data with standard chemotherapy drugs is often lacking, the available in vitro and in vivo evidence suggests that Ginsenoside Rg3 holds promise as a potential therapeutic agent, either alone or in combination with conventional chemotherapy. Further research, particularly head-to-head clinical trials, is necessary to fully elucidate its therapeutic potential and establish its place in cancer treatment regimens. The limited data on Yadanzioside G highlights the vast and underexplored landscape of natural compounds with potential anti-cancer properties, warranting further investigation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.